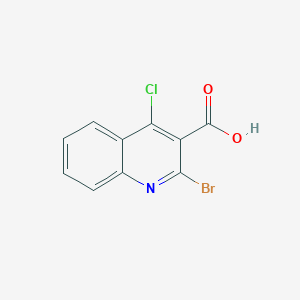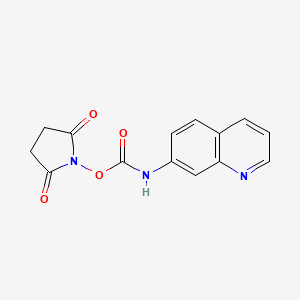
2,5-Dioxopyrrolidin-1-yl quinolin-7-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxopyrrolidin-1-yl quinolin-7-ylcarbamate is an organic compound that belongs to the class of quinolines and derivatives. It is characterized by the presence of a quinoline ring system and a pyrrolidine-2,5-dione moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl quinolin-7-ylcarbamate typically involves the coupling of quinoline derivatives with pyrrolidine-2,5-dione. One common method includes the use of a solvent-controlled two-step one-pot synthesis. This involves the Michael addition of aliphatic secondary amines followed by β-bromination/chlorination of the obtained enamines to produce the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing reaction conditions to maximize yield and purity. This may include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dioxopyrrolidin-1-yl quinolin-7-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: It can be reduced to form dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl quinolin-7-ylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its anticonvulsant properties and potential use in treating epilepsy.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl quinolin-7-ylcarbamate involves its interaction with specific molecular targets. Studies have shown that it can modulate the activity of voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels. This modulation leads to the inhibition of calcium currents, which is believed to contribute to its anticonvulsant effects .
Comparison with Similar Compounds
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1): This compound also contains the pyrrolidine-2,5-dione moiety and has shown potent anticonvulsant properties.
Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)) dicarbonate: Used as a reversible linker for biomacromolecule conjugation.
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Another compound with similar structural features used in various chemical applications.
Uniqueness: 2,5-Dioxopyrrolidin-1-yl quinolin-7-ylcarbamate stands out due to its unique combination of the quinoline ring and pyrrolidine-2,5-dione moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H11N3O4 |
|---|---|
Molecular Weight |
285.25 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) N-quinolin-7-ylcarbamate |
InChI |
InChI=1S/C14H11N3O4/c18-12-5-6-13(19)17(12)21-14(20)16-10-4-3-9-2-1-7-15-11(9)8-10/h1-4,7-8H,5-6H2,(H,16,20) |
InChI Key |
YZBBIYGSFYGFHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)NC2=CC3=C(C=CC=N3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


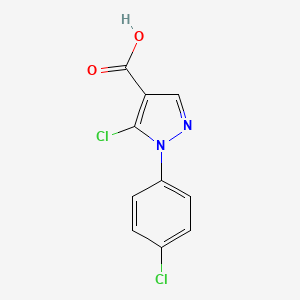

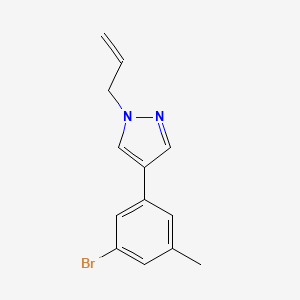
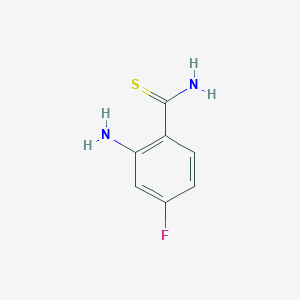
![4,5,9,10-Tetrahydropyrido[3,2,1-ij][1,6]naphthyridin-6(8H)-one](/img/structure/B13675312.png)
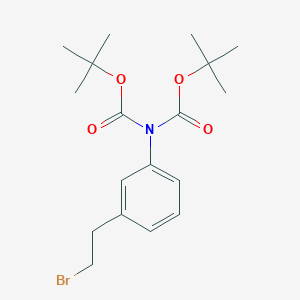
![2,4-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13675329.png)
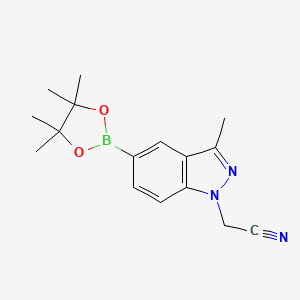
![2-(4-Iodophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13675341.png)
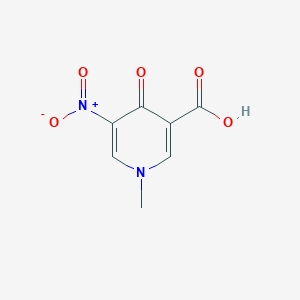
![4-Iodobenzo[d]thiazol-5-amine](/img/structure/B13675347.png)

![2-[N-(4,5-Dimethyl-3-isoxazolyl)-N-[[2-(trimethylsilyl)ethoxy]methyl]sulfamoyl]phenylboronic Acid](/img/structure/B13675353.png)
